bis-O-(1-methylethylidene)-beta-D-Fructofuranose
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Overview
Description
bis-O-(1-methylethylidene)-beta-D-Fructofuranose: is a chemical compound known for its significant applications in various fields, including medicine and chemistry. It is a derivative of fructose, a simple sugar, and is often used in the synthesis of more complex molecules. This compound is particularly notable for its role in the development of anticonvulsant drugs, such as topiramate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-O-(1-methylethylidene)-beta-D-Fructofuranose typically involves the protection of the hydroxyl groups of fructose. One common method includes the reaction of fructose with acetone in the presence of an acid catalyst, such as perchloric acid. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: bis-O-(1-methylethylidene)-beta-D-Fructofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into more complex molecules.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of hydride donors such as sodium borohydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
bis-O-(1-methylethylidene)-beta-D-Fructofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a crucial role in the development of anticonvulsant drugs like topiramate, which is used to treat epilepsy and migraines
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of bis-O-(1-methylethylidene)-beta-D-Fructofuranose, particularly in its role as a precursor to topiramate, involves the inhibition of certain enzymes and receptors in the brain. Topiramate, derived from this compound, works by blocking sodium channels and enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This dual action helps in controlling seizures and preventing migraines .
Comparison with Similar Compounds
2,34,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate:
1,25,6-bis-O-(1-methylethylidene)-D-mannitol: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness: bis-O-(1-methylethylidene)-beta-D-Fructofuranose is unique due to its specific structural features that allow it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of complex molecules with significant biological activities .
Properties
IUPAC Name |
[(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSDDHYUVYJCQ-PDBLZVRPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]3C(O2)(OC(O3)(C)C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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